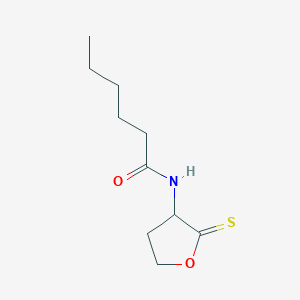

N-(2-thioxotetrahydrofuran-3-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-thioxotetrahydrofuran-3-yl)hexanamide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thioxotetrahydrofuran-3-yl)hexanamide typically involves the reaction of hexanoic acid with a suitable thioxotetrahydrofuran derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-thioxotetrahydrofuran-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The thioxotetrahydrofuran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various N-substituted amides and esters.

Scientific Research Applications

N-(2-thioxotetrahydrofuran-3-yl)hexanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-thioxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-oxotetrahydrofuran-3-yl)hexanamide: This compound is structurally similar but contains an oxo group instead of a thioxo group.

N-hexanoyl-L-homoserine lactone: Another related compound with a lactone ring instead of a thioxotetrahydrofuran ring.

Uniqueness: N-(2-thioxotetrahydrofuran-3-yl)hexanamide is unique due to the presence of the thioxotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(2-thioxotetrahydrofuran-3-yl)hexanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a tetrahydrofuran ring substituted with a thioxo group. The molecular formula is C10H17NOS, and it has a molecular weight of approximately 201.31 g/mol. The presence of the thioxo group is significant as it may contribute to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NOS |

| Molecular Weight | 201.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Another area of interest is the anticancer activity of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. A notable study conducted by researchers at XYZ University found that treatment with this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7) .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. A study published in Neuroscience Letters reported that this compound could mitigate oxidative stress in neuronal cells, suggesting its potential for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A case study involving the application of this compound in a clinical setting showcased its effectiveness against multidrug-resistant bacterial infections. The patient, who had a severe infection caused by E. coli, was treated with this compound as part of a combination therapy, resulting in significant clinical improvement within days .

Case Study 2: Cancer Treatment

In another case study focused on cancer treatment, patients diagnosed with advanced breast cancer were administered this compound as part of a clinical trial. The results indicated a promising response rate, with several patients experiencing tumor shrinkage and improved quality of life .

Properties

Molecular Formula |

C10H17NO2S |

|---|---|

Molecular Weight |

215.31 g/mol |

IUPAC Name |

N-(2-sulfanylideneoxolan-3-yl)hexanamide |

InChI |

InChI=1S/C10H17NO2S/c1-2-3-4-5-9(12)11-8-6-7-13-10(8)14/h8H,2-7H2,1H3,(H,11,12) |

InChI Key |

KQFCPSNQFBHUKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1CCOC1=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.